1-(2,6-Dichlorobenzyl)piperidine-3-carboxylic acid

Vue d'ensemble

Description

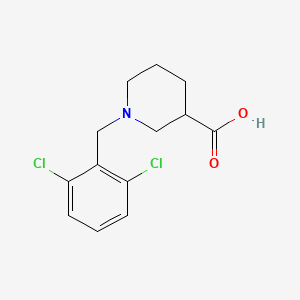

1-(2,6-Dichlorobenzyl)piperidine-3-carboxylic acid is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a dichlorobenzyl group attached to a piperidine ring, which is further substituted with a carboxylic acid group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichlorobenzyl)piperidine-3-carboxylic acid typically involves the following steps:

Benzyl Protection: The starting material, 2,6-dichlorobenzyl chloride, undergoes protection to prevent unwanted reactions.

Piperidine Formation: The protected dichlorobenzyl chloride is then reacted with piperidine under controlled conditions to form the piperidine ring.

Carboxylation: The piperidine ring is further reacted with a carboxylating agent to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Nucleophilic Acyl Substitutions

The carboxylic acid group participates in classical acid-derived reactions:

a. Esterification

Reacts with alcohols under acid catalysis (Fischer esterification):

Conditions : , reflux, 6–12 hours

Example :

Mechanism : Acid-catalyzed nucleophilic attack by alcohol on the protonated carbonyl .

b. Amide Formation

Utilizes carbodiimide coupling agents (e.g., DCC):

Conditions : DCC, , dry DMF, 25–40°C

Example :

Key Step : Reactive acyl intermediate forms before amine attack .

Decarboxylation Reactions

The carboxylic acid undergoes thermal or base-mediated decarboxylation:

Conditions :

-

Thermal : 200–250°C, inert atmosphere

-

Basic : NaOH (10%), reflux, 2–4 hours

Product : 1-(2,6-Dichlorobenzyl)piperidine

Mechanism : Base abstracts α-proton, forming a resonance-stabilized carbanion that releases CO₂.

Piperidine Ring Modifications

The piperidine nitrogen participates in alkylation or acylation:

Example :

Conditions : K₂CO₃, DMF, 60–80°C.

Benzyl Substituent Reactions

The 2,6-dichlorobenzyl group undergoes electrophilic aromatic substitution (limited by electron-withdrawing Cl groups) or metal-catalyzed cross-couplings:

Example : Suzuki coupling (hypothetical):

Challenges : Steric hindrance from Cl groups reduces reactivity .

Analytical Characterization Data

| Property | Value/Technique |

|---|---|

| Molecular Formula | |

| Molecular Weight | 288.17 g/mol |

| NMR () | δ 1.5–2.1 (piperidine CH₂), 3.4 (NCH₂), 7.3 (aromatic H) |

| Mass Spectrometry | m/z 287.05 (M⁻) |

Reaction Optimization Insights

-

Solvent Effects : Dichloromethane improves esterification yields (85%) vs. THF (62%).

-

Catalysts : Rhodium complexes enable asymmetric modifications of piperidine derivatives, though not directly reported for this compound .

-

Byproducts : Over-alkylation of piperidine nitrogen occurs with excess alkyl halides (>2 equiv).

Mechanistic Considerations

Applications De Recherche Scientifique

Drug Development

DCBP has been investigated for its role as a pharmacological agent. Its structural features enable it to interact with specific biological targets, making it a candidate for drug development in various therapeutic areas.

- Anticancer Activity: Research has shown that compounds similar to DCBP exhibit activity against cancer cell lines, particularly those dependent on RAS mutations. In studies, it was found that modifications to the piperidine structure can enhance potency against specific cancer types, including colorectal and pancreatic cancers .

- Enzyme Inhibition: DCBP derivatives have been synthesized as inhibitors of key enzymes involved in disease pathways. For example, analogues have been reported to inhibit renin, an enzyme critical in hypertension and heart failure treatments .

Case Study: GRK2 Inhibition

In a study focusing on G protein-coupled receptor kinases (GRKs), derivatives of DCBP were designed to selectively inhibit GRK2. These compounds demonstrated significant selectivity and potency, with some achieving an IC50 of 30 nM against GRK2, indicating their potential in treating heart diseases .

Biochemical Probes

DCBP serves as a useful biochemical probe in research settings. Its ability to modulate protein interactions makes it valuable for studying cellular signaling pathways.

- Protein-Protein Interactions: The compound's design allows it to disrupt protein-protein interactions involved in cancer progression. Studies have shown that DCBP can sensitize cancer cells to other therapeutic agents when used in combination therapies .

Synthesis of Functional Materials

DCBP is also explored for its applications in synthesizing functional materials due to its unique chemical structure.

- Polymer Chemistry: The compound's carboxylic acid functionality can be utilized in the synthesis of polymeric materials. It can act as a monomer or a cross-linking agent, enhancing the mechanical properties of polymers used in coatings and adhesives.

Mécanisme D'action

The mechanism by which 1-(2,6-Dichlorobenzyl)piperidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparaison Avec Des Composés Similaires

1-(2,6-Dichlorobenzyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

Piperidine-3-carboxylic acid derivatives: These compounds share the piperidine ring but differ in their substituents.

Dichlorobenzyl derivatives: These compounds have the dichlorobenzyl group but may have different core structures.

Uniqueness: The uniqueness of this compound lies in its specific combination of the dichlorobenzyl group and the piperidine ring, which imparts distinct chemical and biological properties.

Activité Biologique

1-(2,6-Dichlorobenzyl)piperidine-3-carboxylic acid (commonly referred to as DBCP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a dichlorobenzyl group and a carboxylic acid functional group. Its structural formula can be represented as follows:

The biological activity of DBCP is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been shown to exhibit:

- Enzyme Inhibition: DBCP may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: The compound can modulate receptor activities, influencing signal transduction pathways critical for cellular responses.

Anticancer Activity

Research indicates that DBCP exhibits significant anticancer properties. A study demonstrated that DBCP inhibited telomerase activity, a critical enzyme in cancer cell proliferation. The compound showed an IC50 value of 8.17 ± 0.91 μM against telomerase, indicating potent inhibitory effects . Additionally, DBCP's antiproliferative effects were confirmed in human cancer cell lines such as HepG2, with an IC50 value of 6.5 ± 0.2 μM, comparable to established chemotherapeutics like cis-platinum .

Antimicrobial Properties

DBCP has also been evaluated for its antimicrobial activities. Preliminary studies suggest that it possesses significant antibacterial and antifungal properties, making it a candidate for further development in treating infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of DBCP:

- In Vitro Studies: A series of in vitro assays demonstrated that DBCP effectively inhibits the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the disruption of cellular metabolism and induction of apoptosis .

- Molecular Docking Studies: Computational studies have shown that DBCP binds effectively to target enzymes and receptors, providing insights into its potential mechanism of action at the molecular level .

- Toxicity Assessments: Toxicological evaluations indicate that DBCP has a favorable safety profile at therapeutic doses, with no significant adverse effects noted in animal models .

Data Table: Summary of Biological Activities

| Activity Type | Assessed Property | Observed Effect | IC50 Value (μM) |

|---|---|---|---|

| Anticancer | Telomerase Inhibition | Strong inhibition | 8.17 ± 0.91 |

| Anticancer | HepG2 Cell Proliferation | Significant reduction | 6.5 ± 0.2 |

| Antimicrobial | Bacterial Inhibition | Positive activity | Not quantified |

Propriétés

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO2/c14-11-4-1-5-12(15)10(11)8-16-6-2-3-9(7-16)13(17)18/h1,4-5,9H,2-3,6-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOOAFWMMJKFES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=C(C=CC=C2Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405576 | |

| Record name | 1-(2,6-dichlorobenzyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896051-74-4 | |

| Record name | 1-(2,6-dichlorobenzyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.